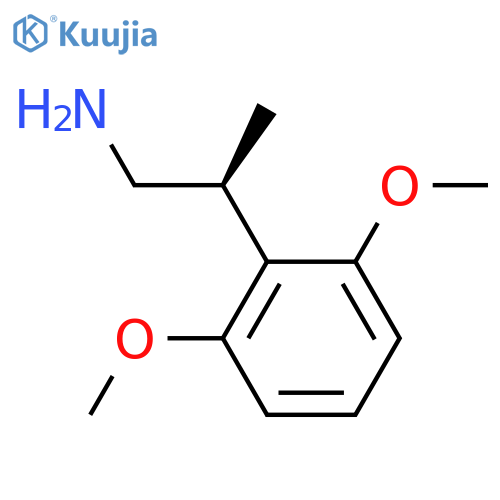Cas no 2248201-04-7 ((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

2248201-04-7 structure
商品名:(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-6507257
- 2248201-04-7
- (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine
-
- インチ: 1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1
- InChIKey: ZNUVRZNROAIMTL-MRVPVSSYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1[C@H](C)CN)OC
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507257-0.05g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.05g |
$827.0 | 2025-03-14 | |
| Enamine | EN300-6507257-0.25g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.25g |
$906.0 | 2025-03-14 | |
| Enamine | EN300-6507257-0.1g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.1g |
$867.0 | 2025-03-14 | |
| Enamine | EN300-6507257-0.5g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 0.5g |
$946.0 | 2025-03-14 | |
| Enamine | EN300-6507257-2.5g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-14 | |
| Enamine | EN300-6507257-1.0g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 1.0g |
$986.0 | 2025-03-14 | |
| Enamine | EN300-6507257-5.0g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-14 | |
| Enamine | EN300-6507257-10.0g |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine |
2248201-04-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-14 |
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine 関連文献
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
2248201-04-7 ((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine) 関連製品
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
